(3-Fluorophenyl)arsonic acid
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Overview
Description
(3-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to the phenyl ring and an arsonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)arsonic acid typically involves the reaction of 3-fluoroaniline with arsenic acid under controlled conditions. The process can be summarized as follows:
Nitration: 3-Fluoroaniline is nitrated to form 3-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 3-fluoroaniline.
Arsonation: The 3-fluoroaniline undergoes arsonation with arsenic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it to arsenic(III) compounds.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation: Arsenic pentoxide.
Reduction: Arsenic trioxide.
Substitution: Various substituted phenyl arsonic acids.
Scientific Research Applications
(3-Fluorophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological effects.
Comparison with Similar Compounds
Phenylarsenic Acid: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorophenylarsenic Acid: The fluorine atom is in a different position, affecting its reactivity and applications.
3-Chlorophenylarsenic Acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: (3-Fluorophenyl)arsonic acid is unique due to the presence of the fluorine atom at the meta position, which influences its reactivity and potential applications. The fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it distinct from other phenylarsenic acids.
Properties
CAS No. |
5430-12-6 |
---|---|
Molecular Formula |
C6H6AsFO3 |
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(3-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
OKLCQBAOLFROFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](=O)(O)O)F |
Origin of Product |
United States |
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